![molecular formula C9H10N2O2 B1600652 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 94590-46-2](/img/structure/B1600652.png)
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods have been explored to prepare 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one . Notably, a biomass-involved strategy has been established, utilizing biomass-derived N-arylated 2-aminophenol as a key intermediate. The synthesis involves N-arylation reactions followed by intramolecular lactonization or acylation under mild conditions. This approach allows efficient access to various benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones .
Another method involves N-bromosuccinimide (NBS)-mediated reactions of aryloxymethylthiiranes, leading to the formation of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Novel Synthesis Methods : The compound has been synthesized using novel methods. For instance, Bakthadoss and Murugan (2009) described a simple synthesis of (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones from bromides of the Baylis-Hillman adducts using Fe/AcOH for the in situ reduction of nitro group to an amino group, followed by cyclization (Bakthadoss & Murugan, 2009).
- Diversity-Oriented Synthesis : Salicylaldehydes and protected 1,2-amino alcohols have been used to convert into a series of 2,3-dihydrobenzo[f][1,4]oxazepines, demonstrating long-range diastereoselectivity and introducing four diversity points in drug-like tetrahydrobenzo[f][1,4]oxazepines (Banfi et al., 2013).
Biomedical Research
- Inhibitors of HIV-1 Reverse Transcriptase : Compounds derived from 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, such as dibenz[b,f][1,4]oxazepin-11(10H)-ones and pyrido[2,3-b][1,4]benzoxazepin-6(5H)-ones, have shown inhibition of HIV-1 reverse transcriptase (Klunder et al., 1992).
- Synthesis of Kinase Inhibitors : The benzoxazepine core, which includes this compound, is present in several kinase inhibitors. Naganathan et al. (2015) reported scalable synthesis processes for benzoxazepine-containing compounds (Naganathan et al., 2015).
Material Science and Chemistry
- Construction of Heterocyclic Compounds : Studies have shown the synthesis of oxazepine derivatives, indicating the compound's role in the construction of diverse heterocyclic compounds (Murata et al., 2021).
- Asymmetric Synthesis : The dibenzo[b,f][1,4]oxazepine scaffold, a related structure, has been used in catalytic asymmetric methodologies for the synthesis of chiral derivatives, highlighting its significance in asymmetric reactions (Munck et al., 2018).
Eigenschaften
IUPAC Name |
3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNDGCJXEHFSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538650 | |
Record name | 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one | |
CAS RN |
94590-46-2 | |
Record name | 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.